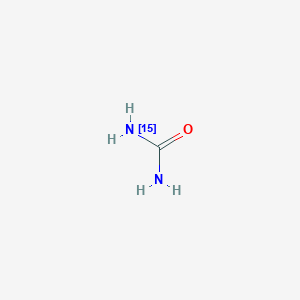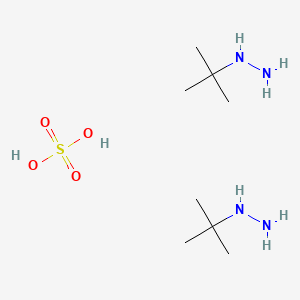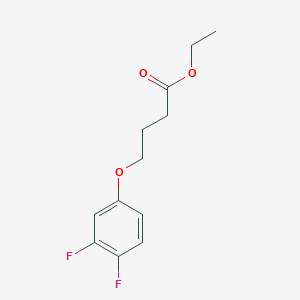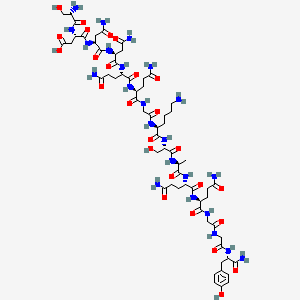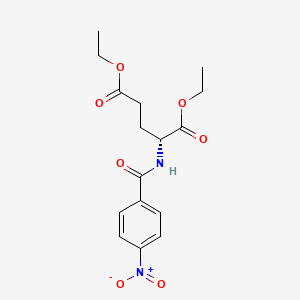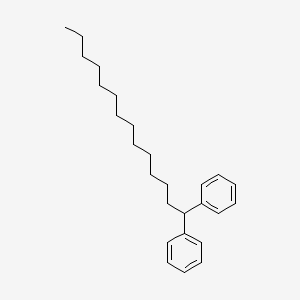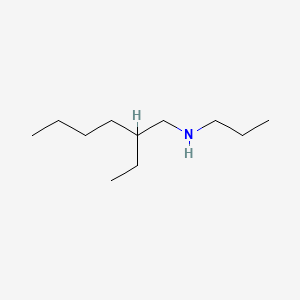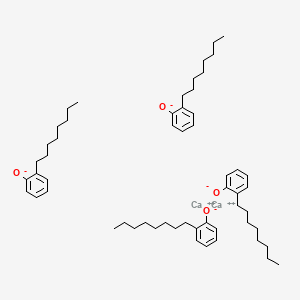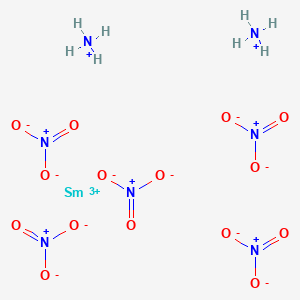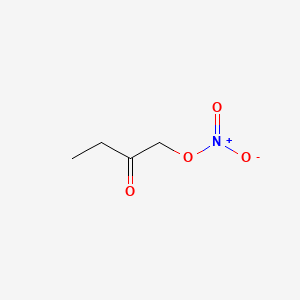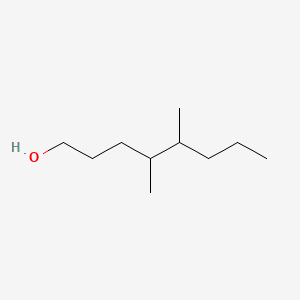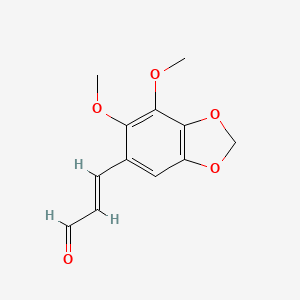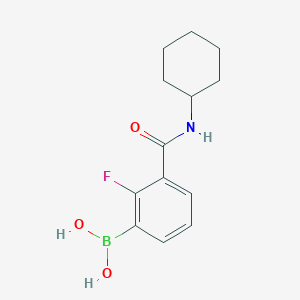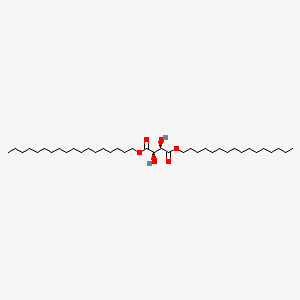
Hexadecyl octadecyl (R-(R*,R*))-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyl octadecyl (R-(R*,R*))-tartrate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long alkyl chains and tartrate backbone, which contribute to its distinctive chemical behavior and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hexadecyl octadecyl (R-(R*,R*))-tartrate typically involves the esterification of tartaric acid with hexadecyl and octadecyl alcohols. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions: Hexadecyl octadecyl (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles like hydroxide ions replace the alkoxy groups, leading to the formation of tartaric acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Tartaric acid derivatives.
科学的研究の応用
Hexadecyl octadecyl (R-(R*,R*))-tartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in emulsions.
Biology: Employed in the formulation of liposomes for drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
作用機序
The mechanism of action of hexadecyl octadecyl (R-(R*,R*))-tartrate is primarily based on its ability to interact with lipid membranes. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes. Additionally, the tartrate backbone can engage in hydrogen bonding and electrostatic interactions with biological molecules, further enhancing its functionality.
類似化合物との比較
Hexadecyl octadecyl (R-(R*,R*))-tartrate can be compared to other similar compounds, such as:
Hexadecyl octadecyl tartrate: Similar in structure but may differ in stereochemistry.
Hexadecyl tartrate: Lacks the octadecyl group, resulting in different physicochemical properties.
Octadecyl tartrate: Lacks the hexadecyl group, leading to variations in its applications and behavior.
Uniqueness: The combination of hexadecyl and octadecyl groups in this compound imparts unique amphiphilic properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions. This dual functionality sets it apart from other similar compounds and enhances its versatility in various scientific and industrial applications.
特性
CAS番号 |
93966-44-0 |
|---|---|
分子式 |
C38H74O6 |
分子量 |
627.0 g/mol |
IUPAC名 |
1-O-hexadecyl 4-O-octadecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-44-38(42)36(40)35(39)37(41)43-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3/t35-,36-/m1/s1 |
InChIキー |
NYXFVOZKEYOALB-LQFQNGICSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



